N-(cyclohex-3-en-1-ylmethyl)-1-methyl-1H-pyrazol-3-amine
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Overview
Description
N-(cyclohex-3-en-1-ylmethyl)-1-methyl-1H-pyrazol-3-amine is a chemical compound with a unique structure that combines a cyclohexene ring with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohex-3-en-1-ylmethyl)-1-methyl-1H-pyrazol-3-amine typically involves the reaction of cyclohex-3-en-1-ylmethylamine with 1-methyl-1H-pyrazole-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(cyclohex-3-en-1-ylmethyl)-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds in the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated cyclohexane derivatives
Substitution: Various substituted amines
Scientific Research Applications
N-(cyclohex-3-en-1-ylmethyl)-1-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-(cyclohex-3-en-1-ylmethyl)-1-methyl-1H-pyrazol-3-amine is not well-documented. it is likely to interact with biological targets through its amine and pyrazole functional groups, which can form hydrogen bonds and other interactions with proteins and enzymes. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(cyclohex-3-en-1-ylmethyl)-4-methoxyaniline
- N-(cyclohex-3-en-1-ylmethyl)-1-ethyl-1H-pyrazol-4-amine
- N-(cyclohex-3-en-1-ylmethyl)hydroxylamine
Uniqueness
N-(cyclohex-3-en-1-ylmethyl)-1-methyl-1H-pyrazol-3-amine is unique due to the presence of both a cyclohexene ring and a pyrazole moiety, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C11H17N3 |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-(cyclohex-3-en-1-ylmethyl)-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H17N3/c1-14-8-7-11(13-14)12-9-10-5-3-2-4-6-10/h2-3,7-8,10H,4-6,9H2,1H3,(H,12,13) |
InChI Key |
PLDNVLRILXXZCJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NCC2CCC=CC2 |
Origin of Product |
United States |
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